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Compound of Interest

Compound Name: DiSulfo-ICG maleimide

Cat. No.: B12388925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification,

and characterization of DiSulfo-Indocyanine Green (ICG) maleimide, a near-infrared (NIR)

fluorescent probe critical for bioconjugation applications. This document outlines a robust two-

step synthetic pathway, detailed purification protocols, and methods for chemical

characterization, designed to equip researchers in drug development and molecular imaging

with the necessary knowledge for producing high-purity DiSulfo-ICG maleimide.

Introduction
Indocyanine green (ICG) is a cyanine dye with strong absorption and fluorescence in the near-

infrared spectrum (approximately 800 nm), a region where biological tissues exhibit minimal

autofluorescence and light scattering. These properties make ICG and its derivatives highly

valuable for in vivo imaging applications. The disulfonated form of ICG (DiSulfo-ICG) exhibits

enhanced water solubility. The incorporation of a maleimide functional group allows for the

covalent attachment of the dye to thiol-containing molecules, such as cysteine residues in

proteins and peptides, through a Michael addition reaction. This site-specific conjugation is

instrumental in the development of targeted fluorescent probes, antibody-drug conjugates

(ADCs), and other advanced biopharmaceutical agents.

This guide details a common and effective method for the synthesis of DiSulfo-ICG
maleimide, which proceeds through the creation of a carboxylated DiSulfo-ICG intermediate,

followed by its activation and coupling to an amine-functionalized maleimide linker.
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Synthesis Pathway
The synthesis of DiSulfo-ICG maleimide is typically achieved through a two-step process. The

first step involves the synthesis of a DiSulfo-ICG derivative bearing a carboxylic acid functional

group. This is followed by the activation of the carboxylic acid using 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), which then readily

reacts with an amino-functionalized maleimide to form a stable amide bond.

Step 1: Synthesis of Carboxylated DiSulfo-ICG

Step 2: Maleimide Functionalization
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DiSulfo-ICG-COOH
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Caption: A two-step synthesis pathway for DiSulfo-ICG maleimide.
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Experimental Protocols
Step 1: Synthesis of Carboxylated DiSulfo-ICG (DiSulfo-
ICG-COOH)
The synthesis of the DiSulfo-ICG core structure is based on the condensation of sulfonated

indole precursors. To introduce a carboxylic acid handle, one of the precursors is functionalized

with a carboxyl group. A general procedure is outlined below, which can be adapted from

established ICG synthesis protocols.[1][2]

Materials:

Carboxy-functionalized sulfonated indole precursor

Non-functionalized sulfonated indole precursor

Glutaconaldehyde dianil hydrochloride (or similar polymethine chain source)

Anhydrous solvents (e.g., acetic anhydride, pyridine)

Sodium acetate

Procedure:

In a round-bottom flask protected from light, dissolve the carboxy-functionalized and non-

functionalized sulfonated indole precursors in a mixture of anhydrous acetic anhydride and

pyridine.

Add sodium acetate to the mixture.

Add the polymethine chain source (e.g., glutaconaldehyde dianil hydrochloride) portion-wise

while stirring under an inert atmosphere (e.g., argon or nitrogen).

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.

The reaction progress can be monitored by thin-layer chromatography (TLC) or UV-Vis

spectroscopy.
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After completion, cool the reaction mixture to room temperature and precipitate the crude

product by adding an excess of diethyl ether.

Collect the crude DiSulfo-ICG-COOH by filtration and wash with diethyl ether to remove

residual solvents and unreacted starting materials.

The crude product should be dried under vacuum and can be further purified by column

chromatography on silica gel if necessary.

Step 2: EDC/NHS-Mediated Coupling to an Amino-
Maleimide Linker
This step involves the activation of the carboxylic acid group on the DiSulfo-ICG-COOH

intermediate to form an amine-reactive NHS ester, which is then reacted with an amino-

maleimide linker, such as N-(2-aminoethyl)maleimide.[3][4][5]
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Activation

Coupling

Purification

Dissolve DiSulfo-ICG-COOH
in MES Buffer (pH 5-6)

Add EDC and Sulfo-NHS

Incubate for 15-30 min at RT

Adjust pH to 7.2-7.5
with Phosphate Buffer

Add Amino-Maleimide Linker

Incubate for 2 hours at RT (in dark)

Purify by Reverse-Phase HPLC

Click to download full resolution via product page

Caption: Workflow for the EDC/NHS-mediated coupling and purification.

Materials:
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DiSulfo-ICG-COOH

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-Hydroxysulfosuccinimide (Sulfo-NHS) for enhanced water solubility

N-(2-aminoethyl)maleimide trifluoroacetate salt (or similar amino-maleimide linker)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

Activation:

Dissolve DiSulfo-ICG-COOH in a minimal amount of DMF or DMSO, then dilute with

Activation Buffer to the desired concentration (e.g., 1-10 mg/mL).

Add EDC (e.g., 10-fold molar excess over DiSulfo-ICG-COOH) and Sulfo-NHS (e.g., 5-fold

molar excess) to the solution.[4]

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring,

protected from light.

Coupling:

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

Dissolve the amino-maleimide linker (e.g., 1.5 to 5-fold molar excess over DiSulfo-ICG-

COOH) in the Coupling Buffer.

Add the amino-maleimide solution to the activated DiSulfo-ICG-NHS ester solution.

Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with

continuous stirring and protected from light.
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Quenching (Optional):

The reaction can be quenched by adding a small molecule amine, such as hydroxylamine

or Tris buffer, to a final concentration of 10-50 mM to react with any remaining NHS esters.

Purification of DiSulfo-ICG Maleimide
Purification of the final product is crucial to remove unreacted starting materials, byproducts

from the EDC/NHS reaction, and any hydrolyzed maleimide. Reverse-phase high-performance

liquid chromatography (RP-HPLC) is the method of choice for this purpose.

Experimental Protocol for RP-HPLC Purification:

Column: A C18 stationary phase column is typically used.

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 5-10%) to a high

percentage (e.g., 70-90%) over 20-30 minutes is generally effective. The hydrophobic nature

of the ICG dye allows it to be retained on the column, while more polar impurities are

washed away.

Detection: The elution profile should be monitored at the absorbance maximum of ICG

(around 780-800 nm) and also at a lower wavelength (e.g., 260 nm) to detect other

components.[6]

Collection and Lyophilization: The fractions corresponding to the main product peak are

collected, combined, and the solvent is removed by lyophilization (freeze-drying) to yield the

purified DiSulfo-ICG maleimide as a dark green or blue powder.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b12388925?utm_src=pdf-body
https://www.alfa-chemistry.com/dyes/resources/guidelines-for-protein-antibody-labeling-with-maleimide-dyes.html
https://www.benchchem.com/product/b12388925?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Typical Value/Condition

Column Type Reverse-Phase C18

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Flow Rate 1.0 mL/min (analytical scale)

Detection Wavelength ~785 nm and 260 nm

Gradient 5% to 95% Mobile Phase B over 30 min

Characterization
The identity and purity of the synthesized DiSulfo-ICG maleimide should be confirmed using

various analytical techniques.

Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular

weight of the final product. The observed mass should correspond to the calculated mass of

the DiSulfo-ICG maleimide.

Compound Theoretical Molecular Weight (Da)

DiSulfo-ICG Maleimide ~1057.17 (as sodium salt)

Note: The exact molecular weight will depend on the specific linker used.

NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool to confirm the presence of the

maleimide group. The two protons on the double bond of the maleimide ring typically appear as

a characteristic singlet at approximately 6.7-6.9 ppm in D₂O or DMSO-d₆.[7][8] The

disappearance of this peak after conjugation to a thiol-containing molecule can be used to

monitor the reaction progress.
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UV-Vis and Fluorescence Spectroscopy
The spectral properties of the purified DiSulfo-ICG maleimide should be measured to ensure

the integrity of the fluorophore.

Parameter Typical Wavelength (nm)

Absorption Maximum (λ_abs) ~787 nm

Emission Maximum (λ_em) ~819 nm

Note: These values can vary slightly depending on the solvent and conjugation state.[9]

Storage and Handling
DiSulfo-ICG maleimide is sensitive to light and moisture. It should be stored at -20°C in a

desiccated environment, protected from light.[9] When preparing solutions, use anhydrous

solvents like DMSO or DMF. Aqueous solutions of the maleimide should be used promptly as

the maleimide group can hydrolyze over time, especially at pH values above 7.5.

Conclusion
This technical guide provides a detailed framework for the synthesis, purification, and

characterization of DiSulfo-ICG maleimide. By following the outlined protocols, researchers

can produce a high-purity, reactive fluorescent probe suitable for a wide range of

bioconjugation applications in biomedical research and drug development. Careful execution of

each step, particularly the purification and characterization, is essential to ensure the quality

and performance of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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